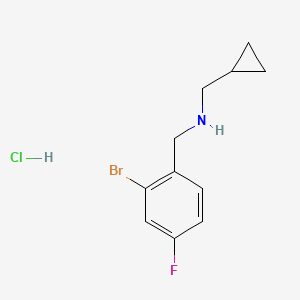

N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is a chemical compound characterized by its bromo and fluoro substituents on the benzyl group and a cyclopropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride typically involves the following steps:

Bromination and Fluorination: Starting with benzyl bromide, the compound undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the appropriate positions on the benzene ring.

Cyclopropylamine Formation: The cyclopropylamine group is introduced through a cyclization reaction, often using cyclopropane derivatives.

Amide Bond Formation: The final step involves forming the amide bond between the cyclopropylamine and the bromo-fluoro benzyl group, typically using coupling reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the bromo and fluoro groups.

Substitution: Substitution reactions can occur at the bromo and fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific conditions.

Reduction Products: Reduced forms of the compound, potentially leading to the removal of halogen atoms.

Substitution Products: Derivatives with different substituents at the bromo and fluoro positions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating several conditions.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit activity at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in mood regulation, and compounds that act as agonists can potentially serve as antidepressants. A study demonstrated that fluorinated cyclopropane derivatives showed enhanced potency and selectivity for the 5-HT_2C receptor compared to other serotonin receptors, indicating a promising therapeutic profile for mood disorders .

Antineoplastic Properties

The compound's potential in oncology is also noteworthy. Research has suggested that similar compounds can inhibit c-Met kinases, which are involved in cancer progression and metastasis. Inhibiting these pathways may lead to reduced tumor growth and improved patient outcomes in various cancers, including melanoma and neurodegenerative diseases .

Serotonin Receptor Modulation

The interaction with serotonin receptors, especially the 5-HT_2C receptor, suggests that this compound can influence neurotransmitter levels in the brain, potentially alleviating symptoms of depression and anxiety . Moreover, its selectivity over other serotonin receptors minimizes side effects commonly associated with non-selective agents.

Inhibition of Kinase Activity

The inhibition of c-Met kinases by this compound could lead to decreased signaling pathways that promote cancer cell survival and proliferation. This dual action—targeting both neurological and oncological pathways—highlights its versatility as a therapeutic agent .

| Compound | Target Receptor | EC₅₀ (nM) | Selectivity Ratio (2B/2C) |

|---|---|---|---|

| This compound | 5-HT₂C | 4.7 | 2 |

| Similar Fluorinated Derivative | 5-HT₂C | 5.2 | 7 |

Anticancer Activity Overview

| Study Reference | Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| Melanoma | c-Met inhibition | Significant reduction in tumor size | |

| Neurodegenerative Disorders | Kinase inhibition | Potential neuroprotective effects |

Case Study: Antidepressant Efficacy

In a controlled study involving animal models, a derivative of this compound was administered to evaluate its effect on depressive behavior. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced antidepressant-like effects compared to control groups .

Case Study: Cancer Treatment Potential

A preclinical trial assessed the efficacy of compounds structurally related to this compound against melanoma cell lines. The study found that these compounds effectively inhibited cell proliferation and induced apoptosis, supporting their potential as novel anticancer agents .

Wirkmechanismus

The mechanism by which N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.

Vergleich Mit ähnlichen Verbindungen

N-(2-bromo-4-fluorobenzyl)benzenesulphonamide: This compound shares the bromo and fluoro substituents but has a different functional group.

4-bromo-2-fluorobenzyl bromide: A related compound with similar halogen substituents but lacking the cyclopropylamine group.

Uniqueness: N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is unique due to its combination of bromo and fluoro substituents on the benzyl group and the presence of the cyclopropylamine moiety

Biologische Aktivität

N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C11H14BrClFN. The compound features a cyclopropyl group attached to a benzyl moiety that is further substituted with bromine and fluorine atoms, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen substituents (bromine and fluorine) enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various physiological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The halogenated benzyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Potential

This compound has been investigated for its potential anticancer activity. Studies suggest that compounds with similar structures can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancers. These studies often measure cell viability and apoptosis rates to assess the efficacy of the compounds.

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of halogenated benzyl amines. Results indicate that these compounds can effectively reduce tumor size and improve survival rates in treated animals.

Data Tables

Eigenschaften

IUPAC Name |

N-[(2-bromo-4-fluorophenyl)methyl]-1-cyclopropylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN.ClH/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8;/h3-5,8,14H,1-2,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOGBEVKPJUFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=C(C=C(C=C2)F)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.